molecular formula C8H5BF3NO2 B582412 2-Cyano-4-(trifluoromethyl)phenylboronic acid CAS No. 1218790-84-1

2-Cyano-4-(trifluoromethyl)phenylboronic acid

Cat. No.: B582412
CAS No.: 1218790-84-1
M. Wt: 214.938
InChI Key: DELAZGQTKSRLPA-UHFFFAOYSA-N
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Description

“2-Cyano-4-(trifluoromethyl)phenylboronic acid” is a chemical compound with the empirical formula C8H5BF3NO2 and a molecular weight of 214.94 . It is used as a reactant in the synthesis of biologically active molecules .


Synthesis Analysis

This compound is often used in Suzuki-Miyaura coupling reactions . The Suzuki-Miyaura coupling is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic chemistry .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenyl ring substituted with a cyano group at the 2-position and a trifluoromethyl group at the 4-position . The boronic acid group is attached to the phenyl ring .


Chemical Reactions Analysis

“this compound” is involved in various chemical reactions. For instance, it is used in Suzuki-Miyaura coupling reactions , and in the synthesis of biologically active molecules .


Physical and Chemical Properties Analysis

The boiling point of “this compound” is predicted to be 348.9±52.0 °C, and its density is predicted to be 1.44±0.1 g/cm3 . It is a solid at room temperature .

Scientific Research Applications

Catalysis and Organic Synthesis

Dehydrative Amidation

The related compound, 2,4-bis(trifluoromethyl)phenylboronic acid, has been identified as a highly effective catalyst for dehydrative amidation between carboxylic acids and amines. This process is crucial for α-dipeptide synthesis, demonstrating the significant role of the ortho-substituent of boronic acid in accelerating amidation reactions by preventing the coordination of amines to the boron atom of the active species (Wang, Lu, & Ishihara, 2018).

Cycloaddition Reactions

Arylboronic acids, including derivatives similar to 2-Cyano-4-(trifluoromethyl)phenylboronic acid, catalyze selective [4 + 3] cycloaddition reactions, enabling the efficient synthesis of cyclohepta[b]benzofurans and cyclohepta[b]indoles. Such reactions underscore the versatility of arylboronic acids in constructing complex organic structures with excellent yields (Cao, Bian, & Zheng, 2015).

Luminescent Oxygen Sensing

Oxygen Sensitivity in Polymer Films

Novel triphenylamine-based cyclometalated Pt(II) complexes, which incorporate a pyridyl moiety alongside electron-withdrawing groups like the cyano group, exhibit marked red-shifts and enhanced oxygen sensitivity in polymer films. These complexes represent potential candidates for efficient luminescent oxygen sensing, highlighting the application of cyano and trifluoromethyl groups in sensor technology (Liu et al., 2014).

Optoelectronic Materials

Nonlinear Optical Properties

The structural, optoelectronic, and thermodynamic properties of 2-Cyano-3-[4-(diphenylamino)phenyl]acrylic acid, a related compound, were studied, revealing its potential as a nonlinear optical material. This research provides insights into the material's dipole moment, polarizability, hyperpolarizability, and other critical properties, underscoring the application of cyano and trifluoromethyl substituted compounds in optoelectronic devices (Fonkem et al., 2019).

Chemical Sensing and Detection

Cancer Cell Detection

The conjugation of phenylboronic acid to anthranilic acids, including modifications with trifluoromethyl or cyano groups, has been explored for cancer cell detection. These boron-containing anthranilic acids serve as sensitive fluorescent probes, with specific conjugations showing enhanced quantum yields and sensitivity, illustrating the role of such compounds in developing novel diagnostic tools (Culf et al., 2016).

Safety and Hazards

This compound is considered hazardous. It is harmful if swallowed and can cause eye irritation . It is recommended to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment when handling this compound .

Future Directions

“2-Cyano-4-(trifluoromethyl)phenylboronic acid” is used in the synthesis of biologically active molecules, including lactate dehydrogenase inhibitors for use against cancer cell proliferation . Therefore, it may have potential applications in the development of new therapeutic agents.

Properties

IUPAC Name

[2-cyano-4-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BF3NO2/c10-8(11,12)6-1-2-7(9(14)15)5(3-6)4-13/h1-3,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELAZGQTKSRLPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(F)(F)F)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681758
Record name [2-Cyano-4-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218790-84-1
Record name [2-Cyano-4-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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